molecular formula C23H27FN4O4 B2387117 Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate CAS No. 898451-81-5

Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2387117
CAS No.: 898451-81-5
M. Wt: 442.491
InChI Key: LVAAHOKQBQCEBG-UHFFFAOYSA-N
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Description

Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzoate ester linked to a fluorophenyl and methylpiperazine moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps:

    Formation of the Fluorophenyl Intermediate: The initial step involves the synthesis of a fluorophenyl intermediate through a halogenation reaction.

    Piperazine Derivative Formation: The fluorophenyl intermediate is then reacted with a piperazine derivative under controlled conditions to form the desired piperazine moiety.

    Coupling Reaction: The piperazine derivative is coupled with a benzoate ester in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Microwave-Assisted Synthesis: This method can significantly reduce reaction times and improve yields. For example, microwave irradiation can be used to facilitate the coupling reaction between the piperazine derivative and the benzoate ester.

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-((2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate
  • Methyl 4-(2-((2-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate

Uniqueness

Methyl 4-(2-((2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)amino)-2-oxoacetamido)benzoate is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chlorinated or brominated counterparts. This fluorine substitution can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

methyl 4-[[2-[[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-27-11-13-28(14-12-27)20(16-3-7-18(24)8-4-16)15-25-21(29)22(30)26-19-9-5-17(6-10-19)23(31)32-2/h3-10,20H,11-15H2,1-2H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAAHOKQBQCEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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